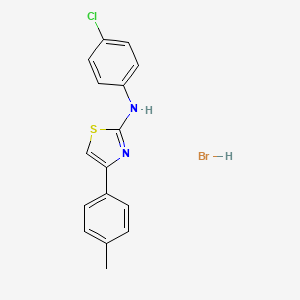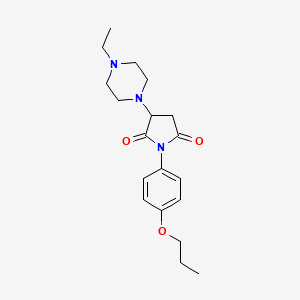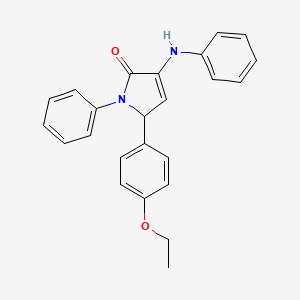![molecular formula C18H18ClN5O2 B5017967 1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5017967.png)
1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-724,714 and belongs to the class of pyrrolidine derivatives. CP-724,714 has been found to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for drug development.
Mechanism of Action
CP-724,714 acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The inhibition of EGFR activity leads to the induction of apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
CP-724,714 has been shown to have both biochemical and physiological effects. Biochemically, the compound inhibits the phosphorylation of EGFR and downstream signaling molecules, leading to the inhibition of cell proliferation and survival. Physiologically, CP-724,714 has been found to induce apoptosis in tumor cells, leading to the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-724,714 is its specificity for EGFR inhibition. The compound has been found to have minimal off-target effects, making it a promising candidate for drug development. However, the limitations of CP-724,714 include its poor solubility in water, which can limit its use in in vivo experiments. Additionally, the compound has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are several future directions for the research on CP-724,714. One area of focus is the development of more potent and selective EGFR inhibitors based on the structure of CP-724,714. Another direction is the exploration of the use of CP-724,714 in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, the potential use of CP-724,714 in other diseases, such as inflammatory disorders, is an area of interest for future research.
Conclusion
In conclusion, CP-724,714 is a promising chemical compound that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on CP-724,714 should focus on developing more potent and selective inhibitors, exploring its use in combination with other drugs, and investigating its potential use in other diseases.
Synthesis Methods
The synthesis of CP-724,714 involves the reaction of 3-chlorophenylacetic acid with 2,5-pyrrolidinedione in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-(2-pyrimidinyl) piperazine to yield CP-724,714. The synthesis process has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
CP-724,714 has been extensively studied for its potential therapeutic applications. The compound has been found to inhibit the growth of various tumor cell lines, including breast, prostate, and lung cancer cells. CP-724,714 works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is known to play a crucial role in tumor growth and progression.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIISDTOHJNGJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017925.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(4-methylbenzyl)benzamide](/img/structure/B5017927.png)

![1-(2-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5017946.png)
![2-{[5-acetyl-3-cyano-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B5017949.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)